molecular formula C12H14N2O B1595722 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine CAS No. 638352-78-0

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

Cat. No.: B1595722
CAS No.: 638352-78-0
M. Wt: 202.25 g/mol
InChI Key: CAJDYEQBNDREKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a heterocyclic compound that features both pyrrole and pyridine rings in its structure

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Result of Action

Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions are crucial as they can affect the synthesis of fatty acids and nucleotides, respectively. The compound’s binding to these enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzymes from performing their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In Chinese hamster ovary (CHO) cells, the compound has been observed to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . Additionally, it suppresses cell growth and galactosylation of monoclonal antibodies, which are critical quality attributes for therapeutic antibodies. These effects suggest that the compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of enoyl ACP reductase and DHFR involves hydrogen bonding interactions at the enzyme’s active site . These interactions disrupt the normal function of the enzymes, leading to a decrease in fatty acid and nucleotide synthesis. Additionally, the compound’s structure allows it to fit into the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical applications. In laboratory settings, the compound has been shown to maintain its stability under various conditions, allowing for prolonged studies on its effects . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the compound’s stability and degradation during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including cell death and tissue damage. These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of enoyl ACP reductase affects fatty acid synthesis, while its interaction with DHFR influences nucleotide synthesis. These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules. This localization is essential for its biochemical activity, as it allows the compound to exert its effects on cellular processes at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine typically involves the condensation of 2,5-dimethylpyrrole with a suitable pyridine derivative. One common method is the Paal-Knorr synthesis, where 2,5-dimethylfuran undergoes an acid-catalyzed ring-opening reaction to form 2,5-hexanedione, which then reacts with an amine to form the pyrrole ring . The reaction conditions often involve heating at moderate temperatures and the use of catalysts such as iron(III) chloride or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole or pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides

Uniqueness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)12-7-6-11(15-3)8-13-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDYEQBNDREKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351896
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638352-78-0
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (3.0 equiv., 735 mmol, 16.9 g) was dissolved in dry methanol (240 ml). DMF (160 ml), CuI (0.15 equiv., 37 mmol, 7.0 g) and N-protected 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodo-pyridine (I17) (1.0 equiv., 245 mmol, 73.0 g) were added. The reaction mixture was heated to 80° C. for 3 h. After the mixture had been allowed to cool to room temperature, isopropylether and an aqueous NH4Cl solution (5%) were added, the mixture was stirred overnight. The solids were filtered off over Celite and the filtrate was extracted several times with dichloromethane. The combined organic phases were washed with a 10% aqueous NH4OH solution, dried with MgSO4 and concentrated in vacuo. After drying in high vacuum, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxy-pyridine (I18) (50 g, yield=100%) was pure enough to be used as such in the next step. 1H NMR (δ, CDCl3): 2.08 (6H, s), 3.91 (3H, s), 5.87 (2H, s), 7.15 (1H, d, J=8.7 Hz), 7.32 (1H, dd, J=8.7, 3.0 Hz), 8.27 (1H, d, J=3.0 Hz)
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Name
CuI
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.